molecular formula C13H10BrCl B1339028 1-(Bromophenylmethyl)-4-chlorobenzene CAS No. 948-54-9

1-(Bromophenylmethyl)-4-chlorobenzene

Cat. No. B1339028
CAS RN: 948-54-9
M. Wt: 281.57 g/mol
InChI Key: MPUGMNSVMMFEOE-UHFFFAOYSA-N
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Description

1-(Bromophenylmethyl)-4-chlorobenzene is a compound that can be synthesized from bromophenylmethyl derivatives and chlorobenzene. The presence of both bromine and chlorine substituents on the benzene ring indicates that it is a di-substituted halogenated aromatic compound, which may exhibit unique physical and chemical properties due to the electron-withdrawing effects of the halogens .

Synthesis Analysis

The synthesis of 1-(Bromophenylmethyl)-4-chlorobenzene can be achieved through a reaction involving 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine. The reaction parameters, such as raw material ratio, reaction time, and temperature, have been optimized to achieve an 88.5% yield of the product when the reactants are combined in a mole ratio of 1:1.10 at 115°C for 4 hours .

Molecular Structure Analysis

The molecular structure of chlorobenzene and bromobenzene derivatives has been studied using NMR spectroscopy in a liquid crystalline phase. The structure of the phenyl ring in bromobenzene is found to be closely similar to that of chlorobenzene, which suggests that the substitution of a bromine atom does not significantly alter the overall geometry of the benzene ring . Additionally, DFT calculations have been used to analyze the molecular geometry of related bromo- and chlorobenzene compounds, providing insights into the electronic density and structural characteristics of these molecules .

Chemical Reactions Analysis

The reactivity of bromobenzene derivatives in chemical reactions has been explored in the context of synthesizing thiophenes and benzo[b]thiophenes. A one-pot procedure involving Pd-catalyzed C-S bond formation and heterocyclization reactions has been developed, demonstrating the potential of bromobenzene derivatives to participate in complex chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of di-substituted halogenated benzene derivatives have been extensively studied. For instance, the vibrational properties of 1-bromo-4-chlorobenzene have been investigated using both experimental (FT-IR and FT-Raman) and theoretical (HF and DFT) methods, providing valuable information about the impact of halogen substitution on the benzene molecule . Additionally, the solvates of related bromomethyl compounds have been characterized by X-ray diffraction, revealing different conformations and packing structures in the crystalline state . The nonlinear optical properties and quantum chemical descriptors of these compounds have also been calculated, indicating their potential as nonlinear optical materials .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthesis of Piperazine Derivatives : Wang Jin-peng (2013) described the preparation of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol from 1-(bromophenylmethyl)-4-chlorobenzene, highlighting its application in organic synthesis (Wang Jin-peng, 2013).

  • Structural Analysis of Solvates : P. Szlachcic et al. (2007) investigated the solvates of a related compound, 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, providing insights into crystal structures, which can be relevant for understanding the behavior of similar bromophenylmethyl compounds (P. Szlachcic, W. Migda, K. Stadnicka, 2007).

  • Anion Surfactant Determination : K. Higuchi et al. (1980) synthesized nitro, bromo, and methyl derivatives of 1-(benzyl)-4-(4-diethylaminophenylazo)pyridinium bromide, which involved bromophenylmethyl compounds. This research is significant in the analytical chemistry of anionic surfactants (K. Higuchi, Y. Shimoishi, H. Miyata, K. Tǒei, T. Hayami, 1980).

Materials Science and Chemistry

  • Vapour Pressure Data Assessment : H. Oonk et al. (1998) focused on the representation and assessment of vapour pressure data for crystalline 1-bromo-4-chlorobenzene. This research is vital for understanding the thermodynamic properties of bromophenylmethyl compounds (H. Oonk, P. V. D. Linde, Jan Huinink, J. Blok, 1998).

  • Electronic Structure and Adsorption : F. Naumkin et al. (2003) reported theoretical investigations on the adsorption of chlorobenzene and related compounds on silicon surfaces, providing insights into surface chemistry and electronic structures relevant to materials science (F. Naumkin, J. Polanyi, D. Rogers, 2003).

Analytical Chemistry

  • Spectroscopic Analysis : V. Udayakumar et al. (2011) conducted FT-IR and FT-Raman spectroscopic studies on 1-bromo-4-chlorobenzene, providing valuable data for the spectroscopic characterization of bromophenylmethyl compounds (V. Udayakumar, S. Periandy, S. Ramalingam, 2011).

  • Proton-Transfer Reactions in Aprotic Solvents : J. E. Crooks and B. Robinson (1970) explored proton-transfer reactions involving Bromophenol Blue and related compounds in chlorobenzene, contributing to our understanding of chemical dynamics in aprotic solvents (J. E. Crooks, B. Robinson, 1970).

Future Directions

The future directions for research on 1-(Bromophenylmethyl)-4-chlorobenzene could involve exploring its potential biological activities, given that similar compounds have shown various biological effects . Additionally, further studies could focus on developing more efficient synthesis methods for this and similar compounds .

properties

IUPAC Name

1-[bromo(phenyl)methyl]-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUGMNSVMMFEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464147
Record name 1-[Bromo(phenyl)methyl]-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Bromo(phenyl)methyl]-4-chlorobenzene

CAS RN

948-54-9
Record name 1-[Bromo(phenyl)methyl]-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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